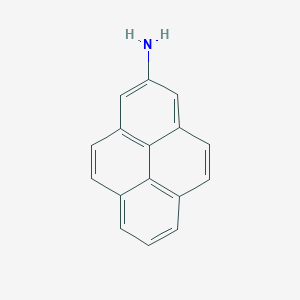

2-Aminopyrène

Vue d'ensemble

Description

2-Aminopyrene (2-AP) is a compound that has been identified as a metabolite of 2-nitropyrene, which is a nitropolycyclic aromatic hydrocarbon detected in ambient air and not in direct emissions. It serves as an indicator for monitoring human exposure to nitropolynuclear aromatic hydrocarbons in ambient air . The compound is also a key intermediate in the synthesis of various biological molecules and pharmacophores, which are utilized in drug discovery programs due to its simple design and low molecular weight .

Synthesis Analysis

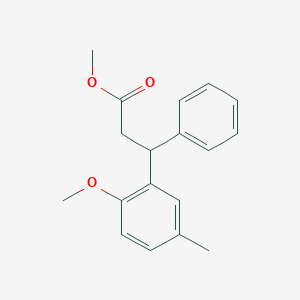

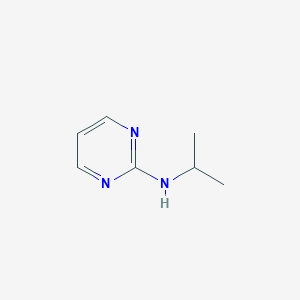

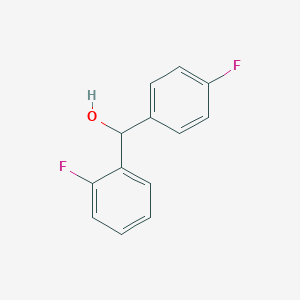

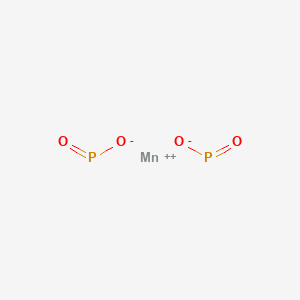

Several methods have been developed for the synthesis of 2-aminopyrene and its derivatives. Microwave-assisted multi-component reactions have been employed for the chemoselective synthesis of N-substituted 2-aminopyridines, which are closely related to 2-aminopyrene . Domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles have been used to synthesize functionalized 2-aminohydropyridines and 2-pyridinones . Additionally, a two-step methodology involving aromatic nucleophilic substitution followed by Cu-catalyzed intramolecular N-arylation has been reported for the synthesis of fused 2-aminopyrroles . Electrochemical synthesis has also been used to create adducts of 2-aminopyridine in metal chelates .

Molecular Structure Analysis

The molecular structure of 2-aminopyrene and its derivatives has been explored through various studies. For instance, the crystal structures of Zn and Ni derivatives of 2-aminopyridine complexes have been determined by X-ray diffraction, revealing how the ligand binds to the metal and the intramolecular hydrogen bonds formed . The synthesis and structure of a copper(I) complex with 1-aminopyrene, which is structurally similar to 2-aminopyrene, have been characterized, showcasing a 2D structure composed of stacking pyrene rings .

Chemical Reactions Analysis

2-Aminopyrene undergoes various chemical reactions, including nitroreduction to form DNA adducts such as N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, which contribute to its mutagenicity . The electrochemical properties of 2-aminothiophenolatobis(2,2'-bipyridine)ruthenium(II), a related compound, have been studied, revealing a series of one-electron reversible redox waves and proposing an ECE mechanism to account for observed differences in electrochemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrene derivatives have been investigated, particularly in the context of their fluorescence. N-substituted 1- and 2-aminopyrenes have been prepared, and their absorption and fluorescence spectra, as well as fluorescence quantum yield, have been measured in different solvents. The dependence of fluorescence quantum yield on both structure and solvent polarity has been discussed, and the photophysical properties of these compounds have been compared .

Applications De Recherche Scientifique

Science des Matériaux

Le 2-aminopyrène est utilisé dans le développement de nouveaux matériaux en raison de sa structure rigide étendue et de ses propriétés photophysiques . Il sert de brique de base pour la création de nouvelles architectures moléculaires avec des applications potentielles dans la nanotechnologie et la conception de matériaux avancés.

Chimie supramoléculaire

En chimie supramoléculaire, la capacité du this compound à s’engager dans l’empilement π-π et la liaison hydrogène en fait un composant précieux pour la construction de systèmes moléculaires complexes . Ces propriétés sont exploitées dans la conception de récepteurs moléculaires, de capteurs et de matériaux auto-assemblés.

Chimie biologique

Les dérivés du composé présentent des activités biologiques significatives, notamment des propriétés antimicrobiennes, antivirales et antitumorales . Cela fait du this compound un candidat prometteur pour le développement de médicaments et la recherche pharmacologique.

Recherche photophysique

Les dérivés du this compound sont étudiés pour leurs propriétés photophysiques, qui sont cruciales pour comprendre le comportement de fluorescence et concevoir des capteurs fluorescents . Ces applications sont particulièrement pertinentes dans les domaines de la bio-imagerie et de la surveillance environnementale.

Recherche sur les propriétés électroniques

La recherche sur les propriétés électroniques des dérivés du this compound a montré un potentiel dans les applications optoélectroniques . La capacité du composé à subir des réactions redox le rend adapté à une utilisation dans les systèmes de stockage d’énergie et les supercondensateurs.

Analyse de la structure rigide

La structure rigide du this compound est analysée pour son potentiel de renforcement des matériaux . Cette propriété est essentielle dans le développement de matériaux robustes et durables pour diverses applications industrielles.

Propriétés optiques non linéaires

Le this compound est étudié pour ses propriétés optiques non linéaires, qui sont importantes pour des applications dans la commutation optique, la modulation électro-optique et les dispositifs photoniques .

Découverte de médicaments

En raison de son faible poids moléculaire et de son potentiel de fonctionnalisation, le this compound est un élément clé dans la synthèse de diverses molécules biologiques utilisées dans la découverte de médicaments . Il contribue au développement de pharmacophores ciblant diverses voies biologiques.

Mécanisme D'action

Mode of Action

It’s important to note that the mode of action of a compound is determined by its interaction with its targets, leading to changes in cellular or physiological functions .

Biochemical Pathways

It’s worth noting that the compound is likely to interact with various biochemical pathways due to its chemical structure .

Pharmacokinetics

The bioavailability of a compound is influenced by these ADME properties .

Result of Action

These effects are typically determined by the compound’s interaction with its targets and the subsequent changes in cellular or physiological functions .

Orientations Futures

Propriétés

IUPAC Name |

pyren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUFBSLEAGDECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169543 | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1732-23-6 | |

| Record name | 2-Aminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

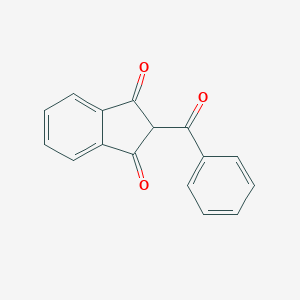

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Aminopyrene itself doesn't directly interact with DNA. It becomes reactive after metabolic activation, primarily through nitroreduction of 2-nitropyrene [, , ]. The activated metabolite, often N-hydroxy-2-aminopyrene, reacts with DNA to form adducts primarily at the C8 position of deoxyguanosine and deoxyadenosine []. These adducts, N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene, are significant because they can cause mutations in DNA, potentially leading to cancer development [, , ].

ANone: While the provided abstracts don't delve into detailed spectroscopic data, we can summarize the key structural aspects of 2-Aminopyrene:

ANone: Researchers utilize a combination of techniques to study 2-Aminopyrene and its DNA adducts:

- High-Performance Liquid Chromatography (HPLC): HPLC is crucial for separating 2-AP metabolites and DNA adducts from complex biological matrices [, , , ].

- Mass Spectrometry (MS): MS techniques help identify and confirm the structure of 2-AP adducts based on their mass-to-charge ratios [, ].

- NMR Spectroscopy: Proton NMR spectral analysis provides detailed structural information about the adducts, confirming the position of modification on DNA bases [].

- Radiolabeling: Using radiolabeled 2-nitropyrene ([3H]2-nitropyrene) allows researchers to track the formation and quantify the levels of DNA adducts [].

ANone: Studies using mice models show that dietary restriction (DR) can have an age-dependent effect on the formation of 2-AP-DNA adducts []. While DR didn't consistently reduce adduct formation across all age groups, the research suggests that it might play a role in modulating the metabolic activation of 2-NP and subsequent adduct levels, particularly in specific age groups.

ANone: Yes, research indicates that the local DNA sequence context can influence the conformation of 2-AP-DNA adducts []. Studies using defined DNA sequences show that the adduct can exist in an equilibrium between an intercalated form (where the aminopyrene ring inserts between DNA base pairs) and an external form. The relative proportions of these forms can be influenced by the identity of the base opposite the adducted guanine, highlighting the importance of sequence context in adduct conformational dynamics.

ANone: 2-Nitropyrene, the parent compound of 2-AP, is primarily formed through atmospheric reactions and is considered a marker for human exposure to nitro-PAHs in ambient air []. Understanding the metabolic pathways of 2-NP, particularly the formation and actions of 2-AP, is crucial for assessing the potential health risks associated with exposure to airborne pollutants.

ANone: While not directly addressed in the provided abstracts, research indicates that derivatives of 2-aminopyrene, particularly those with modifications to the amine group, have been explored in materials science. One example is the use of 2-aminopyrene-3,4,9,10-tetraone (PYT-NH2) in the development of high-performance supercapacitors []. This highlights the potential of leveraging the unique electronic and structural properties of 2-AP derivatives for advanced material applications.

ANone: Studies in rats have shown that following oral administration, 2-nitropyrene is metabolized through both ring oxidation and nitroreduction pathways []. A significant portion of the administered dose is excreted in the feces as metabolites such as 6-hydroxy-2-acetylaminopyrene, 6-hydroxy-2-aminopyrene, and 2-aminopyrene. Urinary excretion accounts for a smaller portion of the dose, with metabolites including 6-hydroxy-2-acetylaminopyrene and glucuronide conjugates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)